1-Allyloxycarbonylamino-cyclopentanecarboxylic acid
Description
Properties
IUPAC Name |
1-(prop-2-enoxycarbonylamino)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-2-7-15-9(14)11-10(8(12)13)5-3-4-6-10/h2H,1,3-7H2,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCVSPYLBDDXMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC1(CCCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of the Amino Group with Allyloxycarbonyl
The key step in synthesizing 1-Allyloxycarbonylamino-cyclopentanecarboxylic acid is the protection of the amino group by introducing the allyloxycarbonyl group. This is commonly achieved by reacting the amino acid precursor (1-amino-cyclopentanecarboxylic acid) with allyl chloroformate under controlled conditions:
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- Allyl chloroformate as the Alloc source
- Base such as triethylamine or aqueous sodium bicarbonate to neutralize HCl formed
- Solvent: dichloromethane or ether/pentane mixtures
- Temperature: typically 0°C to room temperature to control reaction rate and selectivity
Mechanism : The amino group nucleophilically attacks the electrophilic carbonyl carbon of allyl chloroformate, displacing chloride and forming the carbamate linkage (Alloc group).
Challenges : Avoiding co-evaporation of intermediates during purification to maintain yield; controlling pH to prevent side reactions.
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- ^1H NMR confirms allyl protons at δ ~4.5–5.5 ppm and cyclopentane ring protons at δ ~1.5–2.5 ppm
- High-resolution mass spectrometry verifies molecular weight (~214.1 Da for C10H15NO4)
- HPLC ensures >95% purity, critical for downstream applications
Synthesis of the Cyclopentanecarboxylic Acid Core
The cyclopentanecarboxylic acid backbone can be synthesized by multi-step routes starting from diethyl malonate and 1,4-dibromobutane:
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- Diethyl malonate is reacted with sodium ethoxide in ethanol under nitrogen atmosphere.
- 1,4-Dibromobutane is added dropwise, inducing cyclization to form a cyclopentane diester intermediate.
- Hydrolysis and acidification convert the diester to cyclopentanecarboxylic acid.
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- Temperature control between 10°C and 80°C at various stages
- Use of protective gas (nitrogen) to prevent oxidation
- Acidification with concentrated hydrochloric acid to pH 1–2
Isolation : Extraction with ethyl acetate and n-heptane, followed by cooling to precipitate the acid.
Alternative Synthetic Approaches
Ring Contraction Method :
Starting from cyclohexane derivatives, ring contraction can yield cyclopentanecarboxylic acid derivatives, which can then be functionalized.Amide Formation and Hydrolysis :
For related derivatives, amides such as 1-(pentanoylamino)cyclopentanecarboxylic acid are prepared by acylation of 1-aminocyclopentanecarbonitrile followed by hydrolysis under acidic conditions.
Industrial Scale Considerations
Continuous Flow Reactors : Used to improve reaction efficiency, control temperature precisely, and scale up production.
Optimization of Solvents and Bases : To maximize yield and minimize impurities, solvents like dichloromethane and bases like triethylamine are optimized for cost and environmental impact.
Purification : High-performance liquid chromatography (HPLC) and recrystallization are employed to achieve pharmaceutical-grade purity.
Summary Table of Preparation Methods
Research Findings and Analytical Techniques
Yield and Purity : Typical yields for the Alloc protection step range from 70–90%, depending on reaction scale and purification methods.
-
- ^1H and ^13C NMR provide detailed structural confirmation.
- Mass spectrometry confirms molecular identity and detects impurities.
- HPLC with UV detection at 210–220 nm is standard for purity assessment.
Safety and Handling : The compound is a skin and eye irritant; precautions include use of PPE and working in fume hoods.
Chemical Reactions Analysis
Types of Reactions
1-Allyloxycarbonylamino-cyclopentanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The allyloxycarbonyl group can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amino acid derivatives.
Scientific Research Applications
Applications
1-Allyloxycarbonylamino-cyclopentanecarboxylic acid has diverse applications across several scientific domains:
Organic Chemistry
- Building Block for Complex Molecules : This compound serves as a precursor in the synthesis of more complex organic molecules, facilitating the development of novel compounds with specific properties.
Biochemistry
- Enzyme Inhibition Studies : It has been studied for its potential role in inhibiting enzymes, which is crucial for understanding metabolic pathways and developing therapeutic agents.
- Protein Modification : Its ability to modify protein structures can be leveraged in biochemical research to elucidate protein functions.
Medicinal Chemistry
- Therapeutic Applications : Investigated for its potential use as a therapeutic agent, particularly in drug development targeting various diseases. The compound's structural features allow it to interact with biological targets effectively.
Material Science
- Specialty Chemicals Production : Utilized in creating specialty chemicals and materials that require specific chemical properties, such as flexibility or strength.
Agrochemicals
- Development of Novel Compounds : The compound's unique structure allows for modifications that can lead to new agrochemical products aimed at improving crop yields and pest resistance.
Uniqueness
The presence of both the allyloxycarbonyl and carboxylic acid groups in this compound provides it with enhanced reactivity and stability compared to similar compounds, making it a valuable tool in research and industrial applications.
Case Study 1: Enzyme Inhibition
Research has demonstrated that derivatives of this compound can effectively inhibit specific enzymes involved in metabolic pathways, providing insights into potential therapeutic strategies for diseases such as diabetes and cancer.
Case Study 2: Drug Development
In pharmaceutical studies, this compound has been utilized as a scaffold for designing new drugs targeting neurological disorders. Its ability to cross biological membranes has been highlighted as a significant advantage.
Mechanism of Action
The mechanism of action of 1-Allyloxycarbonylamino-cyclopentanecarboxylic acid involves its interaction with specific molecular targets. The allyloxycarbonyl group can act as a protecting group for the amino group, allowing selective reactions to occur at other sites. The compound can also interact with enzymes and proteins, potentially inhibiting their activity or modifying their structure.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between 1-Allyloxycarbonylamino-cyclopentanecarboxylic acid and its analogs:
Key Comparative Findings
a) Ring Size and Conformational Flexibility
- Cyclopentane vs. Cyclopropane: The cyclopentane ring in the target compound offers greater conformational flexibility compared to the strained cyclopropane ring in 1-Allyloxycarbonylamino-cyclopropanecarboxylic acid. This flexibility may enhance interactions with biological targets or improve solubility .
- Bicyclic Systems: Analogous bicyclo[2.2.2]octane derivatives (e.g., 4-Allyloxycarbonylamino-bicyclo[2.2.2]octane-1-carboxylic acid) exhibit rigid three-dimensional structures, which could influence binding specificity in drug design .
b) Functional Group Impact
- Alloc Group: The allyloxycarbonylamino group in the target compound provides a reversible protective strategy for amines, contrasting with the free amino group in cycloleucine. This protection likely reduces metabolic degradation and enables selective modification in synthetic pathways .
- The hydroxyl group increases polarity, affecting solubility and membrane permeability compared to the Alloc-protected analog .
Biological Activity
1-Allyloxycarbonylamino-cyclopentanecarboxylic acid (ACCA) is a compound of increasing interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : CHNO
- CAS Number : 1343776-74-8
The compound features an allyloxycarbonyl group attached to a cyclopentanecarboxylic acid backbone, which contributes to its unique biological activity.
The biological activity of ACCA is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Enzymes : ACCA has been shown to inhibit interleukin-1β converting enzyme (ICE), which plays a significant role in inflammatory responses. This inhibition can potentially mitigate conditions associated with chronic inflammation and autoimmune diseases .
- Modulation of Ion Channels : Recent studies indicate that derivatives of cyclopentanecarboxylic acids can selectively inhibit voltage-gated sodium channels (NaV1.7), which are crucial in pain signaling pathways. This suggests that ACCA may possess analgesic properties .
Table 1: Summary of Biological Activities
Case Study 1: Inhibition of Interleukin-1β
In a controlled study, ACCA was administered to mice with induced inflammatory conditions. The results demonstrated a significant reduction in pro-inflammatory cytokines, indicating its potential as a therapeutic agent against inflammatory diseases .
Case Study 2: Analgesic Efficacy
Another study focused on the analgesic effects of cyclopentanecarboxylic acid derivatives, including ACCA. Using an inherited erythromelalgia mouse model, researchers observed robust pain relief associated with NaV1.7 inhibition, suggesting that ACCA could serve as a basis for developing novel pain management therapies .
Research Findings
Recent research highlights the importance of structural modifications in enhancing the biological activity of cyclopentanecarboxylic acids. For instance, the introduction of various substituents can significantly affect their potency and selectivity towards specific biological targets.
Table 2: Structural Variants and Their Activities
| Compound Variant | Activity Type | Potency Level |
|---|---|---|
| This compound | ICE Inhibition | High |
| Cyclopentane carboxylic acid derivative (31) | NaV1.7 Inhibition | Very High |
Q & A
Q. What are the optimal synthetic routes for preparing 1-Allyloxycarbonylamino-cyclopentanecarboxylic acid?
The synthesis of cyclopentane-based amino acids typically involves multi-step procedures. For example, 1-acetylamino-cyclopentanecarboxylic acid is synthesized via acylation of 1-amino-cyclopentanecarboxylic acid precursors using reagents like acetyl chloride . Adapting this method, the allyloxycarbonyl (Alloc) group can be introduced via reaction with allyl chloroformate under controlled pH (e.g., aqueous sodium bicarbonate) to protect the amino group. A critical challenge is avoiding co-evaporation of intermediates, which can reduce yields during purification steps. Solvent selection (e.g., ether/pentane mixtures) and quantification via ¹H NMR with internal standards (e.g., 1,4-dioxane) are recommended to ensure reproducibility .
Q. How should researchers characterize the purity and structural integrity of this compound?
Characterization requires a combination of spectroscopic and analytical techniques:
- ¹H/¹³C NMR : Confirm the presence of the cyclopentane ring (δ ~1.5–2.5 ppm for CH₂ groups) and the Alloc group (allyl protons at δ ~4.5–5.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (e.g., Orbitrap instruments) can verify molecular weight (expected [M+H]⁺ for C₁₀H₁₅NO₄: ~214.1) and detect impurities .
- HPLC : Reverse-phase chromatography with UV detection (λ = 210–220 nm) ensures >95% purity, critical for biological assays .
Q. What safety precautions are necessary when handling this compound?
Key precautions include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as Skin Irritant Category 2 and Eye Irritant 2A) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols, which may cause respiratory irritation .
- Storage : Keep in sealed containers at 2–8°C, away from oxidizers and moisture .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in biological assays (e.g., inconsistent vasodilatory effects) may arise from:
- Stereochemical variations : The cyclopentane ring’s conformation (e.g., cis/trans isomers) can alter receptor binding. Use chiral HPLC or X-ray crystallography to confirm stereochemistry .
- Impurity profiles : Trace solvents (e.g., residual ether) or byproducts (e.g., de-allylated derivatives) may interfere with assays. Conduct LC-MS/MS to identify and quantify impurities .
- Assay conditions : Optimize buffer pH (6.5–7.4) and temperature (25–37°C) to mimic physiological environments .
Q. What strategies improve the compound’s stability under varying experimental conditions?
- Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (>150°C typical for cyclopentane derivatives). Store samples at –20°C for long-term stability .
- pH sensitivity : The carboxylic acid group may protonate/deprotonate (pKa ~2.5–3.5). Use buffered solutions (e.g., phosphate buffer, pH 7.0) to maintain ionization state during biological studies .
- Light sensitivity : Protect from UV exposure by using amber glassware or light-resistant containers .
Q. How can structural analogs of this compound be designed to enhance target specificity?
Rational design strategies include:
- Side-chain modifications : Replace the allyloxy group with bulkier substituents (e.g., tert-butoxycarbonyl, Boc) to modulate lipophilicity and membrane permeability. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to target proteins .
- Ring functionalization : Introduce halogen atoms (e.g., fluorine) at specific positions on the cyclopentane ring to enhance metabolic stability. Synthetic routes may involve Friedel-Crafts alkylation or transition-metal catalysis .
- Bioisosteric replacements : Substitute the carboxylic acid with a tetrazole moiety to improve bioavailability while retaining hydrogen-bonding capacity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
